

Characterization of Desdiiodo lopamidol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *lopamidol Impurity (Desdiiodo lopamidol)*

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This technical guide provides a comprehensive overview of the characterization of the Desdiiodo lopamidol reference standard, a critical impurity of the non-ionic X-ray contrast agent, lopamidol. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of lopamidol and related substances.

Introduction

Desdiiodo lopamidol, chemically known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide, is a known process-related impurity and potential degradation product of lopamidol.^{[1][2]} Its diligent monitoring and control are essential to ensure the safety and efficacy of lopamidol formulations. This guide outlines the key physicochemical properties and analytical methodologies for the definitive identification and quantification of the Desdiiodo lopamidol reference standard.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a reference standard is paramount for its proper handling, storage, and use in analytical procedures.

Property	Value	Source
Chemical Name	(S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide	[1][2]
CAS Number	1798830-49-5	[1]
Molecular Formula	C17H24IN3O8	[1]
Molecular Weight	525.3 g/mol	[1]
Appearance	White to off-white solid (Illustrative)	N/A
Solubility	Soluble in water, DMSO. Sparingly soluble in Methanol. (Illustrative)	N/A
Melting Point	185-195 °C (Illustrative)	N/A

Analytical Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of the Desdiiodo lopamidol reference standard. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the Desdiiodo lopamidol reference standard and for its quantification in lopamidol drug substances and products. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

- Mobile Phase: A gradient of water and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 240 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve an accurately weighed quantity of the reference standard in the mobile phase to achieve a known concentration.

Parameter	Specification
Purity (by HPLC)	≥ 98.0% (Illustrative)
Retention Time	Approximately 8.5 minutes (dependent on specific method parameters) (Illustrative)

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and structure of Desdiiodo Iopamidol. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Experimental Protocol:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
- Collision Energy: Varied to obtain optimal fragmentation for structural elucidation.

- **Data Analysis:** The acquired data is processed to determine the accurate mass of the parent ion and its fragmentation pattern.

Ion	m/z (Illustrative)	Description
[M+H] ⁺	526.0681	Protonated molecule
[M+Na] ⁺	548.0400	Sodium adduct
Fragment 1	421.0152	Loss of C ₃ H ₇ NO ₃
Fragment 2	317.9623	Further fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Desdiiodo Iopamidol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- **Techniques:** ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for complete structural assignment.
- **Data Processing:** The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Illustrative ¹H NMR Data (400 MHz, DMSO-d₆):

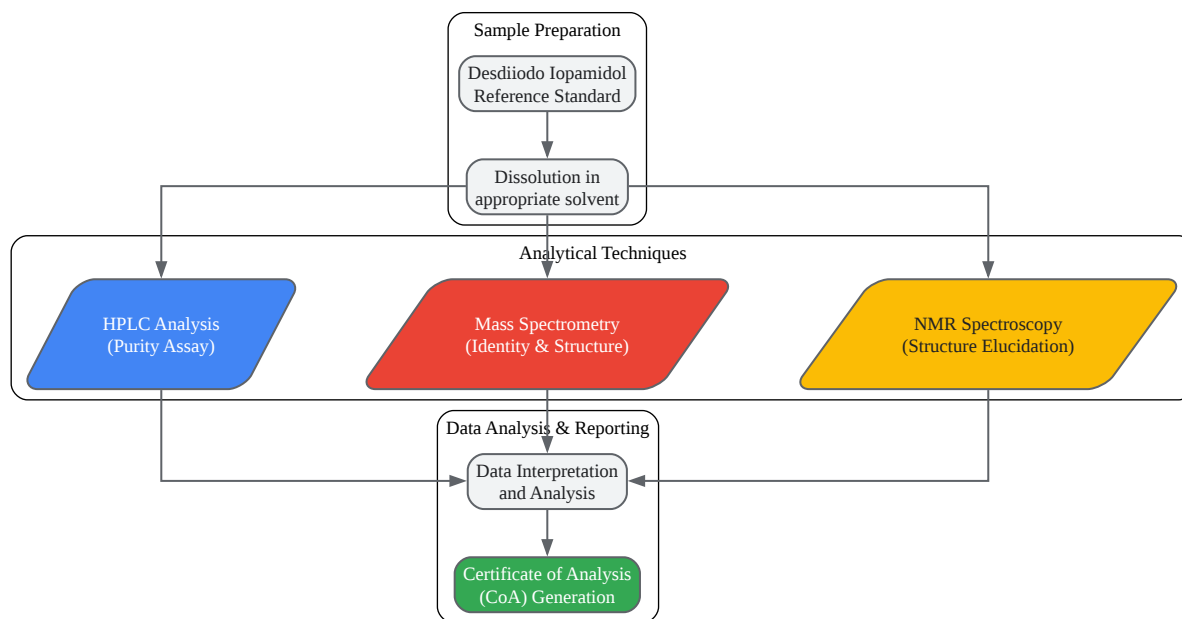
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.5 - 9.0	m	2H	Ar-H
7.5 - 8.0	m	1H	Ar-H
4.0 - 4.5	m	1H	CH-OH
3.0 - 4.0	m	12H	CH ₂ , CH
1.2	d	3H	CH ₃

Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (ppm)	Assignment
170 - 175	C=O (amide)
135 - 150	Ar-C
90 - 100	Ar-C-I
60 - 70	CH-OH
50 - 60	CH ₂ -OH
20 - 25	CH ₃

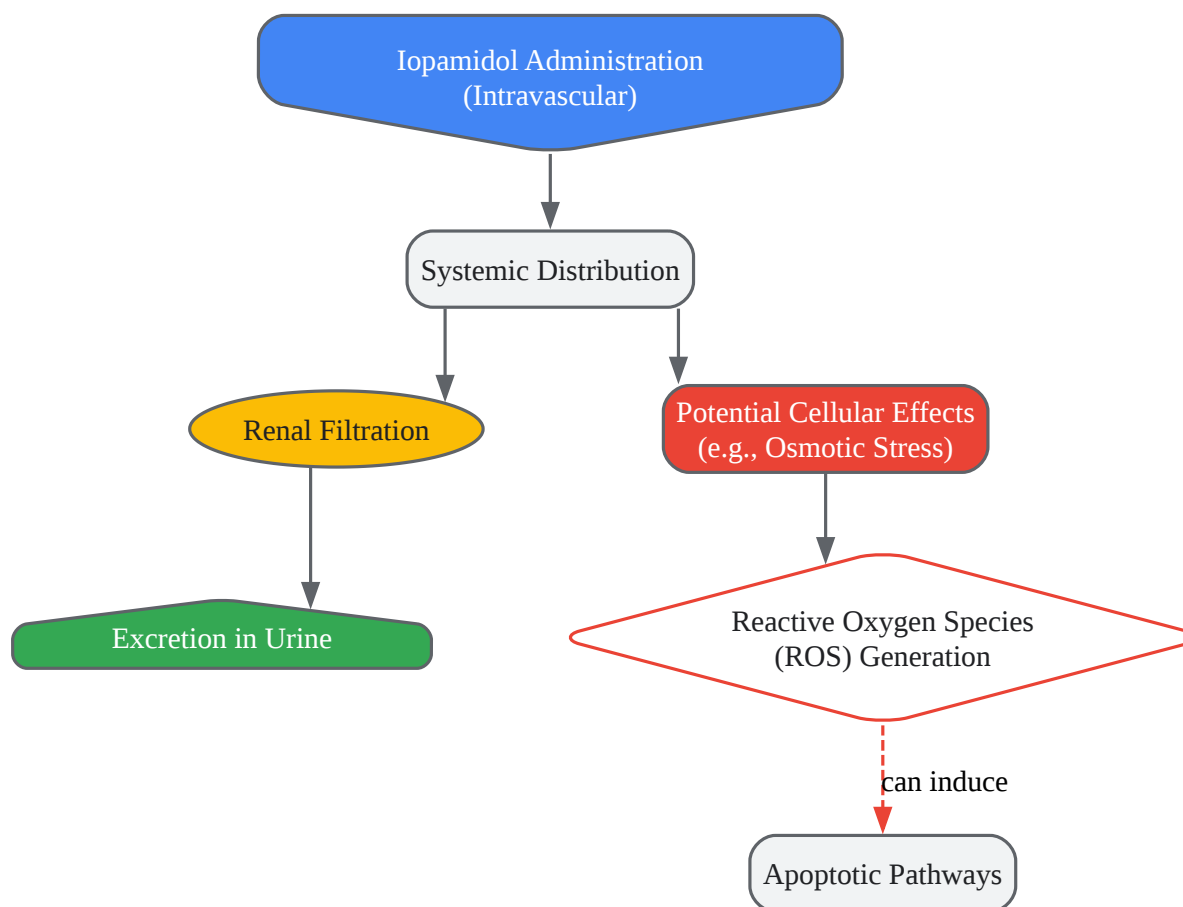
Workflow and Pathway Diagrams

Visual representations of the analytical workflow and related biological pathways can aid in understanding the context of the reference standard's characterization.



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Analytical workflow for the characterization of Desdiiodo Iopamidol.



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Hypothetical signaling pathway of Iopamidol's cellular effects.

Conclusion

The comprehensive characterization of the Desdiiodo Iopamidol reference standard is a prerequisite for its use in the quality control of Iopamidol. The analytical methodologies detailed in this guide provide a robust framework for the identification, structural elucidation, and purity determination of this critical impurity. Adherence to these or similarly validated methods will ensure the accuracy and reliability of analytical data, ultimately contributing to the safety and quality of Iopamidol-containing pharmaceutical products.

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References

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